

Methyl 3-hydroxy-5-nitrobenzoate CAS number and chemical identifiers.

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Compound of Interest

Compound Name: Methyl 3-hydroxy-5-nitrobenzoate

Cat. No.: B1295419

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An In-Depth Technical Guide to Methyl 3-hydroxy-5-nitrobenzoate

This technical guide provides a comprehensive overview of **Methyl 3-hydroxy-5-nitrobenzoate**, a benzoic acid derivative. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical identifiers, physicochemical properties, and potential applications based on related compounds. Due to the limited availability of a published synthesis protocol for this specific molecule, a detailed experimental methodology for a closely related compound, methyl 3-nitrobenzoate, is provided as a representative example of the synthesis of a nitrobenzoate ester.

Core Chemical Information

Methyl 3-hydroxy-5-nitrobenzoate is a substituted aromatic compound. Its chemical structure and properties are summarized below.

Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	55076-32-9	[1][2]
Molecular Formula	C ₈ H ₇ NO ₅	[1][2]
Molecular Weight	197.14 g/mol	[1]
IUPAC Name	methyl 3-hydroxy-5-nitrobenzoate	
Synonyms	Benzoic acid, 3-hydroxy-5-nitro-, methyl ester; 3-hydroxy-5-nitrobenzoic acid, methyl ester	[1]
Appearance	Light yellow powder	[1]
Melting Point	154-156 °C	[1]
Boiling Point	377.2 ± 27.0 °C (Predicted)	[1]
Density	1.432 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	7.52 ± 0.10 (Predicted)	[1]
MDL Number	MFCD00463877	[2]

Synthesis Protocols

A standard, published synthesis protocol for **Methyl 3-hydroxy-5-nitrobenzoate** is not readily available in the reviewed literature. The synthesis of its precursor, 3-hydroxy-5-nitrobenzoic acid, is challenging via direct nitration of 3-hydroxybenzoic acid. This is because the hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The activating hydroxyl group's influence dominates, leading to nitration at the 2, 4, and 6 positions rather than the desired 5 position.

To fulfill the requirement for a detailed experimental protocol, the synthesis of a structurally related and synthetically accessible isomer, methyl 3-nitrobenzoate, is provided below. This two-step process involves the nitration of benzoic acid followed by Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate

Step 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This procedure is based on the established method for the electrophilic nitration of an aromatic ring that is substituted with a meta-directing group.

- Materials:
 - Benzoic acid
 - Concentrated sulfuric acid (H_2SO_4)
 - Concentrated nitric acid (HNO_3)
 - Ice
 - Distilled water
- Procedure:
 - In a flask, carefully add a measured quantity of benzoic acid to an excess of concentrated sulfuric acid and stir until dissolved.
 - Cool the mixture in an ice bath to between 0 and 5 °C.
 - Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the benzoic acid solution, ensuring the temperature remains below 15 °C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.
 - Pour the reaction mixture over crushed ice. The crude 3-nitrobenzoic acid will precipitate out of the solution.
 - Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

- The crude product can be purified by recrystallization from water.

Step 2: Fischer Esterification of 3-Nitrobenzoic Acid to Methyl 3-nitrobenzoate

This protocol is adapted from a standard Fischer esterification procedure.

- Materials:

- 3-Nitrobenzoic acid (dry)
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- Ice
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

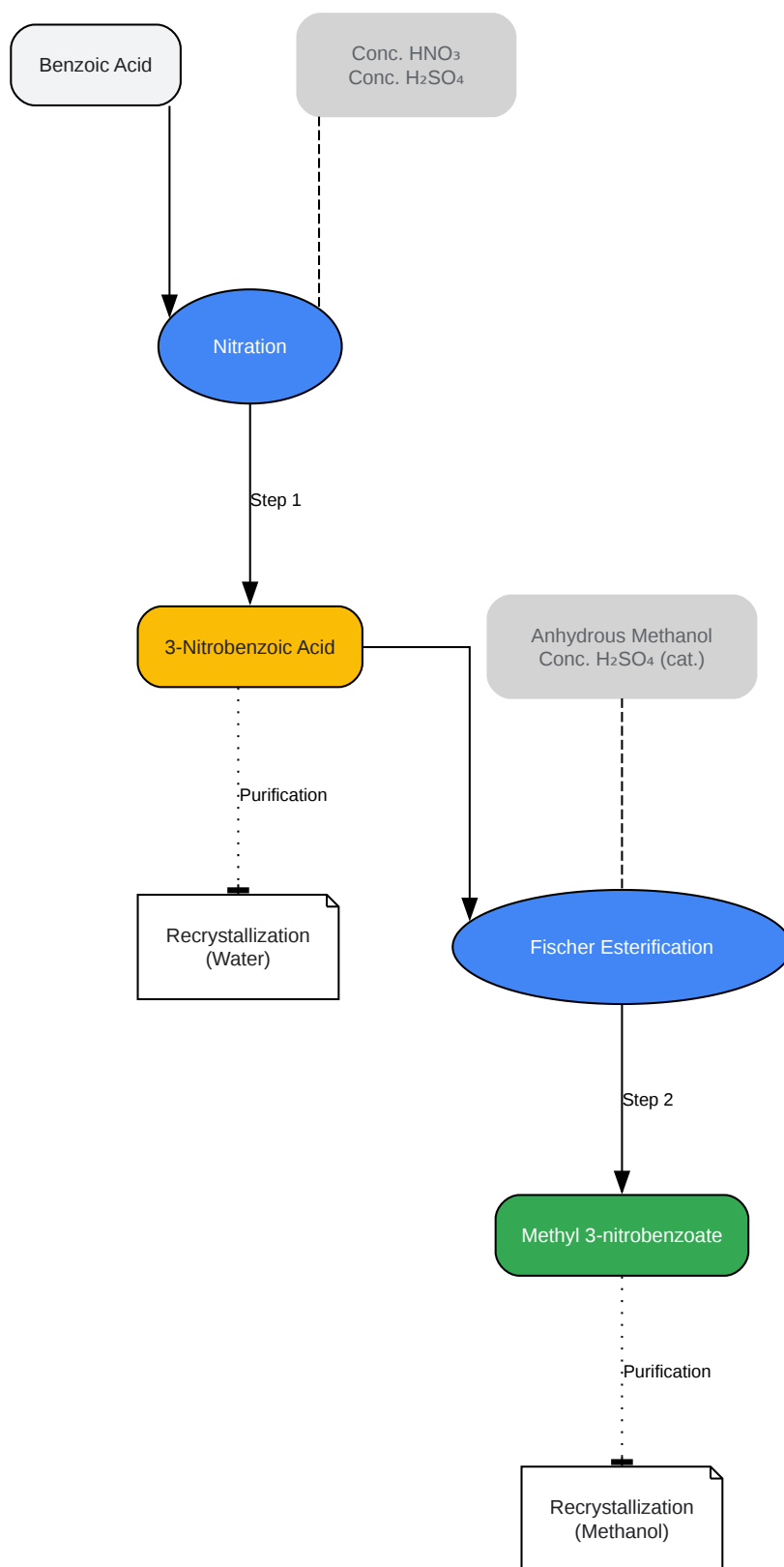
- Procedure:

- Reaction Setup: In a dry round-bottom flask, dissolve the dry 3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice water.

- Extract the aqueous mixture with ethyl acetate.
- Transfer the organic extract to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-nitrobenzoate.
- Purification: The crude product can be purified by recrystallization, typically from methanol, to yield the pure ester.

Experimental Workflow Visualization

The following diagram illustrates the two-step synthesis of methyl 3-nitrobenzoate from benzoic acid.



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